molecular formula C9H17NO3 B12574253 2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- CAS No. 191098-85-8

2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)-

Katalognummer: B12574253
CAS-Nummer: 191098-85-8
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: HFSATBVFSJDNRI-MQWKRIRWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- is a chemical compound with a complex structure that includes a pyrrolidinone ring substituted with an ethoxyethoxy methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- typically involves the reaction of pyrrolidinone with ethoxyethoxy methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyethoxy methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Pyrrolidinone: A simpler analog with a pyrrolidinone ring.

    1-Methyl-2-pyrrolidinone: Contains a methyl group instead of an ethoxyethoxy methyl group.

    2,5-Pyrrolidinedione: A related compound with a different substitution pattern.

Uniqueness

2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

191098-85-8

Molekularformel

C9H17NO3

Molekulargewicht

187.24 g/mol

IUPAC-Name

(5S)-5-(1-ethoxyethoxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C9H17NO3/c1-3-12-7(2)13-6-8-4-5-9(11)10-8/h7-8H,3-6H2,1-2H3,(H,10,11)/t7?,8-/m0/s1

InChI-Schlüssel

HFSATBVFSJDNRI-MQWKRIRWSA-N

Isomerische SMILES

CCOC(C)OC[C@@H]1CCC(=O)N1

Kanonische SMILES

CCOC(C)OCC1CCC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.